1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate
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Overview
Description
1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate typically involves the reaction of 1,1,1-trifluoro-5-phenylpentan-2-ol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables it to modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another organofluorine compound with similar structural features but different functional groups.
1,1,1-Trifluoro-2-propanol: A simpler compound with a single trifluoromethyl group and hydroxyl functionality.
Uniqueness
1,1,1-Trifluoro-5-phenylpentan-2-yl trifluoroacetate is unique due to its combination of trifluoromethyl groups and a phenyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112298-12-1 |
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Molecular Formula |
C13H12F6O2 |
Molecular Weight |
314.22 g/mol |
IUPAC Name |
(1,1,1-trifluoro-5-phenylpentan-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H12F6O2/c14-12(15,16)10(21-11(20)13(17,18)19)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
PURLIXDAVWZTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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